

# NDI-101150: A Comparative Analysis of Monotherapy and Combination Therapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, **NDI-101150**, as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. The content herein is based on publicly available preclinical and clinical data, designed to offer an objective overview for researchers, scientists, and drug development professionals.

## Introduction

**NDI-101150** is an orally administered, highly selective small molecule inhibitor of HPK1, a key negative regulator of immune cell activation.[1][2] By inhibiting HPK1, **NDI-101150** aims to reactivate the anti-tumor functions of T-cells, B-cells, and dendritic cells, thereby promoting a robust immune response against cancer.[3][4][5] This guide will delve into the efficacy of **NDI-101150** as a standalone treatment and explore the synergistic potential when combined with an immune checkpoint inhibitor.

# Mechanism of Action: The HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP76, leading to the downstream suppression of T-cell activation and effector functions. **NDI-101150** directly inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP76 and unleashing the full potential of the anti-tumor immune response.





Click to download full resolution via product page

HPK1 signaling pathway and NDI-101150 mechanism of action.

# Clinical Efficacy: NDI-101150 Monotherapy

The efficacy of **NDI-101150** as a monotherapy has been evaluated in a Phase 1/2, multicenter, open-label clinical trial (NCT05128487) in patients with advanced solid tumors. The most significant clinical activity has been observed in patients with renal cell carcinoma (RCC).[1][6]

## **Efficacy in Renal Cell Carcinoma (RCC)**

The following table summarizes the efficacy data for **NDI-101150** monotherapy in response-evaluable RCC patients from the NCT05128487 trial.[6][7]



| Efficacy Endpoint                                    | NDI-101150 Monotherapy (RCC Patients, n=17) |  |
|------------------------------------------------------|---------------------------------------------|--|
| Objective Response Rate (ORR)                        | 18% (3/17)[6][7]                            |  |
| Complete Response (CR)                               | 1[7]                                        |  |
| Partial Response (PR)                                | 2[7]                                        |  |
| Clinical Benefit Rate (CBR) (CR + PR + SD ≥6 months) | 29% (5/17)[6][7]                            |  |
| Disease Control Rate (DCR) (CR + PR + SD)            | 65% (11/17)[6][7]                           |  |

## NDI-101150 in Combination with Pembrolizumab

The NCT05128487 trial is also evaluating **NDI-101150** in combination with the anti-PD-1 antibody, pembrolizumab.[8] Preclinical studies have suggested a synergistic effect between HPK1 inhibition and PD-1 blockade.[9]

### **Preclinical Rationale for Combination Therapy**

Preclinical data has demonstrated that the combination of **NDI-101150** and an anti-PD-1 antibody leads to enhanced anti-tumor activity compared to either agent alone.[9] In vivo studies in the murine CT-26 syngeneic tumor model showed that the combination therapy resulted in complete tumor regressions in a significant number of mice.[9] Furthermore, these mice exhibited a durable immune memory response, rejecting tumor re-challenge without further treatment.[9]

## **Clinical Safety of Combination Therapy**

As of the latest data cut-off, the safety profile of **NDI-101150** in combination with pembrolizumab appears comparable to that of **NDI-101150** monotherapy.[8] The most common treatment-related adverse events (TRAEs) for both monotherapy and combination therapy include nausea, vomiting, diarrhea, and fatigue.[3][8]



| Safety Endpoint   | NDI-101150 Monotherapy<br>(N=39)       | NDI-101150 +<br>Pembrolizumab (N=7)    |
|-------------------|----------------------------------------|----------------------------------------|
| Any Grade TRAEs   | 76.9% (30/39)[3]                       | Profile recapitulates monotherapy      |
| Grade ≥3 TRAEs    | 12.8% (5/39)[3]                        | Data not shown, but profile is similar |
| Most Common TRAEs | Nausea, vomiting, diarrhea, fatigue[3] | Nausea, vomiting, diarrhea, fatigue    |

Note: Detailed efficacy data for the combination therapy arm of the NCT05128487 trial have not yet been fully presented.

# **Experimental Protocols Phase 1/2 Clinical Trial (NCT05128487)**

The following diagram illustrates the workflow of the ongoing Phase 1/2 clinical trial of **NDI-101150**.





Click to download full resolution via product page

Workflow of the NCT05128487 Phase 1/2 Clinical Trial.

Study Design: A multicenter, open-label, Phase 1/2 study consisting of a dose-escalation phase and a dose-expansion phase.[3]

Patient Population: Adult patients with advanced solid tumors who have relapsed or are refractory to standard therapies.[3] Expansion cohorts are enrolling patients with specific tumor types, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and gastric/gastroesophageal (G/GEJ) cancer.[3][10]

#### Treatment Arms:

Monotherapy: NDI-101150 administered orally once daily in 28-day cycles.[3][10]



 Combination Therapy: NDI-101150 administered orally once daily in combination with pembrolizumab (200 mg) administered intravenously every 3 weeks.[3]

#### Key Assessments:

- Safety: Monitored through the evaluation of adverse events.
- Efficacy: Assessed based on objective response rate (ORR), clinical benefit rate (CBR), and disease control rate (DCR) according to RECIST v1.1.
- Pharmacodynamics: Changes in the tumor immune microenvironment are assessed via tumor biopsies using techniques such as a custom 12-plex immunofluorescence assay.[3][8]
  This assay measures the infiltration of activated CD8+ T-cells and dendritic cells.[3][8]

## **Preclinical In Vivo Efficacy Studies**

Animal Models: Murine syngeneic tumor models, such as CT-26 (colon carcinoma) and EMT-6 (mammary carcinoma), are utilized.[9][11] These models have an intact immune system, which is essential for evaluating immunotherapies.

#### **Experimental Workflow:**

- Tumor cells are implanted into immunocompetent mice.
- Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, NDI-101150 monotherapy, anti-PD-1 monotherapy, and NDI-101150 in combination with anti-PD-1.
- NDI-101150 is administered orally, typically once daily.[11]
- Tumor growth is monitored and measured regularly.
- At the end of the study, tumors and immune organs may be harvested for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes.

## Conclusion



NDI-101150 has demonstrated promising clinical activity as a monotherapy in patients with advanced solid tumors, particularly in renal cell carcinoma.[6] The preclinical rationale for combining NDI-101150 with a checkpoint inhibitor like pembrolizumab is strong, with evidence of synergistic anti-tumor effects and the induction of immune memory.[9] The initial clinical data for the combination therapy suggest a manageable safety profile that is consistent with the monotherapy. As more detailed efficacy data from the combination cohorts of the NCT05128487 trial become available, a more complete picture of the therapeutic potential of NDI-101150 in combination with immune checkpoint blockade will emerge. The ongoing research supports the continued development of NDI-101150 as a novel immuno-oncology agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ASCO American Society of Clinical Oncology [asco.org]
- 2. onclive.com [onclive.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Nimbus Therapeutics Reports Positive Phase 1/2 HPK1 Inhibitor Data at SITC 39th Annual Meeting [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. nimbustx.com [nimbustx.com]
- 7. benchchem.com [benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design American Chemical Society







[acs.digitellinc.com]

• To cite this document: BenchChem. [NDI-101150: A Comparative Analysis of Monotherapy and Combination Therapy Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613597#comparing-the-efficacy-of-ndi-101150-as-a-monotherapy-and-in-combination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com